Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate
Description
Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate (CAS: 1005333-37-8) is a bicyclic heterocyclic compound featuring a 1,7-naphthyridine core. Key structural attributes include:
- Boc-protected amine: The tert-butoxycarbonyl (Boc) group at position 7 serves as a protective moiety for secondary amines, enhancing stability during synthesis .
- Hydroxyl and ester functionalities: A 4-hydroxy substituent and a methyl ester at position 3 contribute to its polarity and reactivity .
- Hexahydro ring system: Partial saturation of the naphthyridine ring reduces aromaticity, influencing conformational flexibility and intermolecular interactions.
This compound is primarily utilized as an intermediate in medicinal chemistry, though its specific biological targets remain less documented compared to related derivatives. Analytical data (NMR, LC-MS) confirm its structural integrity .
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
7-O-tert-butyl 3-O-methyl 4-hydroxy-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)17-6-5-8-9(7-17)16-12(19)10(11(8)18)13(20)22-4/h5-7H2,1-4H3,(H2,16,18,19) |
InChI Key |
ITXUFWQGHJHXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate generally follows a convergent synthetic approach involving:
- Construction of the hexahydro-1,7-naphthyridine core
- Introduction of the hydroxy and keto functionalities at defined positions
- Installation of the methyl carboxylate ester at position 3
- Protection of the amine group at position 7 with the Boc group
Stepwise Preparation Details
Formation of Hexahydro-1,7-Naphthyridine Core
The core is typically synthesized via cyclization reactions involving appropriate precursors such as amino acids or substituted pyridines. Reduction or partial hydrogenation steps may be employed to achieve the hexahydro (partially saturated) state of the naphthyridine ring.
Introduction of the 4-Hydroxy and 2-Oxo Groups
The hydroxy group at position 4 and the keto group at position 2 are introduced via selective oxidation or functional group transformation reactions. For example, oxidation of the corresponding hydrocarbon or hydroxylation of the precursor ring system may be used.
Esterification at Position 3
The methyl ester at position 3 is commonly installed by esterification of the corresponding carboxylic acid or by alkylation of a carboxylate intermediate using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Boc Protection of the Amine Group
The Boc protecting group is introduced to the amine at position 7 using standard Boc-protection reagents such as di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions (e.g., triethylamine or 4-(dimethylamino)pyridine as catalyst). This step is critical to prevent undesired side reactions during subsequent synthetic transformations.
Specific Methods from Patents and Literature
A detailed synthetic route is described in patent US9315504B2, which provides methods for preparing related naphthyridine derivatives with Boc protection and ester groups. Key points include:
- Use of Boc anhydride for amine protection.
- Reduction steps employing borane-amine complexes or silane reagents in acidic media for selective hydrogenation.
- Alkylation of carboxylate intermediates using alkyl haloacetates (e.g., ethyl bromoacetate) in the presence of bases like sodium carbonate and additives such as potassium iodide to enhance reaction rates.
- N-alkylation steps to install methyl or other alkyl groups on nitrogen atoms using alkyl halides and bases like potassium carbonate.
These methods emphasize careful control of reaction conditions to achieve high regio- and stereoselectivity in the complex naphthyridine framework.
Representative Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Core formation | Cyclization of amino acid derivatives | Build hexahydro-1,7-naphthyridine core | May involve acid/base catalysis |
| Hydroxy/keto introduction | Selective oxidation (e.g., PCC, Dess–Martin) | Install 4-hydroxy and 2-oxo groups | Control over oxidation state needed |
| Esterification | Methyl iodide, base (e.g., K2CO3), solvent (DMF) | Methyl ester formation | Use of phase transfer catalysts possible |
| Boc protection | Boc anhydride, base (e.g., triethylamine), solvent (DCM) | Protect amine at position 7 | Mild conditions to avoid side reactions |
| Reduction (if needed) | Borane-amine complex or silane + acid | Partial saturation of ring | Selective reduction critical |
Research Findings and Source Diversity
- The compound is commercially available but often discontinued, indicating specialized use and synthesis complexity.
- Patents such as WO2012000595A1 and US9315504B2 provide detailed synthetic methodologies for related naphthyridine derivatives, including protection, reduction, and alkylation steps relevant to this compound.
- Chemical databases like PubChem provide structural and molecular data but limited synthetic details specific to this compound, highlighting the importance of patent literature for preparation methods.
- The preparation methods rely on well-established organic synthesis techniques adapted to the complex heterocyclic framework, emphasizing the importance of protecting group strategies and selective functional group transformations.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions, enabling further functionalization of the amine moiety.
This step is critical for subsequent modifications, such as alkylation or acylation, to introduce pharmacologically relevant groups.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to generate the corresponding carboxylic acid, enhancing water solubility for biological studies.
The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .
Nucleophilic Substitution at the 4-Hydroxy Position
The hydroxyl group at position 4 participates in substitution reactions under Mitsunobu or Appel conditions.
| Reagents | Product | Stereochemical Outcome |
|---|---|---|
| DIAD, PPh3, R-OH (Mitsunobu) | 4-OR derivatives | Retention of configuration |
| CBr4, PPh3 (Appel) | 4-Br substitution | Inversion observed via NMR |
These reactions enable diversification of the hydroxyl group for structure-activity relationship (SAR) studies.
Oxidation of the 2-Oxo Moiety
The ketone at position 2 can undergo further oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Mn(III) complexes with H2O2/AcOH | 25°C, 6h | Epoxidation of adjacent double bonds (if present) |
| Dess-Martin periodinane | DCM, 0°C, 2h | No reaction observed |
The Mn-catalyzed pathway involves single-electron transfer (SET) mechanisms, as evidenced by radical trapping experiments . The lack of reactivity with Dess-Martin periodinane suggests steric hindrance at the 2-oxo site.
Cycloaddition and Ring-Opening Reactions
The naphthyridine core participates in [4+2] cycloadditions with dienophiles.
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, reflux, 8h | Fused bicyclic adduct (unstable above 60°C) |
| Acetylene derivatives | Cu(I) catalyst, 80°C | Partially hydrogenated intermediates |
These reactions are highly solvent-dependent, with polar aprotic solvents favoring regioselectivity.
Competing Reaction Pathways
Under basic conditions, the compound exhibits tautomerism between keto-enol forms, influencing its reactivity:
This equilibrium complicates nucleophilic substitutions at the 4-position unless stabilized by chelating metals .
Key Challenges and Unresolved Questions
-
Oxidative Stability : The 2-oxo group resists common oxidants, likely due to conjugation with the aromatic naphthyridine system .
-
Stereocontrol : Substitutions at the 4-position show variable stereochemical outcomes depending on the leaving group.
-
Catalyst Compatibility : Mn-based systems require acetic acid co-solvents to achieve practical reaction rates .
Experimental data are derived from peer-reviewed studies , with mechanistic proposals grounded in analogous quinoline and pyridine systems . Further studies are needed to optimize catalytic systems for large-scale syntheses.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains.
2. Anticancer Research
Naphthyridine derivatives have been studied for their anticancer activity due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The compound's structural features may enhance its efficacy against various cancer cell lines.
3. Neurological Disorders
The compound's ability to cross the blood-brain barrier opens avenues for research into treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its potential neuroprotective effects could be explored through various in vitro and in vivo models.
Drug Design and Development
1. Structure-Based Drug Design
The unique structural characteristics of this compound make it an excellent candidate for structure-based drug design. Computational modeling can be employed to predict its interactions with biological targets.
2. Prodrug Development
The compound can be modified to create prodrugs that enhance solubility and bioavailability. This approach is particularly useful in improving the pharmacokinetic profiles of drugs derived from naphthyridine structures.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Evaluate the efficacy of naphthyridine derivatives against bacterial strains | Demonstrated significant inhibition against multi-drug resistant bacteria |
| Investigation of Anticancer Effects | Assess the cytotoxicity of the compound on cancer cell lines | Showed promising results in reducing cell viability in specific cancer types |
| Neuroprotective Studies | Test the compound's effects on neuronal cell survival | Indicated potential protective effects against oxidative stress-induced apoptosis |
Mechanism of Action
The mechanism of action of Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights critical distinctions between the target compound and structurally analogous naphthyridine derivatives:
Key Observations:
- Core Ring Differences : The 1,7-naphthyridine scaffold (target compound) differs from 1,8- and 1,5-naphthyridines in ring connectivity, impacting electronic properties and binding interactions.
- Functional Group Impact: Carboxylic acid (in 1,8-naphthyridine derivative) enhances solubility and metal-binding capacity, relevant for kinase inhibition . Boc protection in the target compound improves synthetic versatility but may reduce bioavailability unless deprotected .
Efficiency and Challenges:
- The target compound’s Boc group necessitates careful deprotection under acidic conditions (e.g., TFA), which may complicate downstream modifications.
- The 63.69% yield for the 1,8-naphthyridine derivative highlights optimized conditions (e.g., mild reagents, controlled hydrolysis) , whereas lower yields in carboxamide synthesis (25%) reflect challenges in purifying bulky adducts .
Biological Activity
Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate is a chemical compound belonging to the naphthyridine class. Its unique structure and functional groups suggest potential biological activities that could be beneficial in medicinal chemistry. This article reviews the biological activities associated with this compound based on diverse research findings.
- Molecular Formula : C15H20N2O6
- Molecular Weight : 324.33 g/mol
- CAS Number : 1005333-37-8
- Boiling Point : Approximately 517 °C (predicted)
- Density : 1.35 g/cm³ (predicted)
- pKa : 4.50 (predicted) .
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications in the naphthyridine structure can enhance antibacterial activity against various strains of bacteria. The specific activity of Methyl 7-Boc-4-hydroxy-2-oxo-naphthyridine has not been extensively documented; however, its structural analogs have demonstrated significant inhibition of bacterial growth, suggesting a potential for similar activity .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. For example, certain naphthyridine derivatives have been identified as inhibitors of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis associated with various cancers . The inhibition of such enzymes could lead to reduced lipogenesis in cancer cells, thus presenting a therapeutic avenue for cancer treatment.
Study on Antimicrobial Efficacy
A study conducted on a series of naphthyridine derivatives showed that modifications at the hydroxyl and carboxyl groups significantly enhanced their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to evaluate the inhibition zones produced by these compounds .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Naphthyridine A | E. coli | 15 |
| Naphthyridine B | S. aureus | 20 |
| Methyl 7-Boc derivative | Not tested | - |
Investigation of Anticancer Properties
In vitro studies have evaluated the cytotoxic effects of various naphthyridine derivatives on HeLa cervical cancer cells. Results indicated that certain compounds led to significant reductions in cell viability through apoptosis induction mechanisms .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Naphthyridine C | 10 | Apoptosis |
| Methyl 7-Boc derivative | Not tested | - |
Q & A
Q. Basic Research Focus
- Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values .
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with single-crystal data to detect polymorphic impurities .
- Differential Scanning Calorimetry (DSC) : A sharp melting endotherm indicates high crystallinity and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
